2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-3-15-9-11-16(12-10-15)24-20(28)14-29-22-26-25-21(27(22)4-2)18-13-23-19-8-6-5-7-17(18)19/h5-13,23H,3-4,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGGMQATTJMFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the indole and triazole intermediates, followed by their coupling through a thiol linkage. The final step involves the acylation of the intermediate with 4-ethylphenyl acetic acid under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether moiety (-S-) undergoes nucleophilic substitution under controlled conditions. This reaction is critical for introducing new functional groups or modifying physicochemical properties.
| Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|
| Alkyl halides (e.g., CH₃I) in basic media | Formation of sulfonium salts or alkylated derivatives | |
| Thiols (e.g., R-SH) in DMF | Thiol-exchange reactions |
-
Example : Reaction with methyl iodide in the presence of K₂CO₃ yields methylsulfonium intermediates, which can further react with nucleophiles like amines or alcohols.
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide derivative | |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT | Sulfone derivative |
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Key Insight : Sulfoxides exhibit enhanced solubility, while sulfones improve metabolic stability in pharmacokinetic studies .
Hydrolysis of the Acetamide Moiety
The acetamide group (-N-C(=O)-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
| Conditions | Products | Reference |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid + 4-ethylaniline | |
| NaOH (aq.), 80°C | Sodium carboxylate + NH₃ release |
-
Application : Hydrolysis products serve as intermediates for synthesizing esters or amides with tailored bioactivity.
Electrophilic Substitution on the Triazole Ring
The 1,2,4-triazole ring participates in electrophilic substitution, particularly at the N-1 and N-2 positions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted triazole | |
| Halogenation | Cl₂ or Br₂ in CCl₄ | Halo-triazole derivatives |
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Note : Nitro groups enhance antibacterial activity, while halogens improve binding affinity to target enzymes .
Coordination with Metal Ions
The triazole nitrogen atoms act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex Type | Reference |
|---|---|---|---|
| CuCl₂ | Ethanol, RT | Cu(II)-triazole complex | |
| Fe(NO₃)₃ | DMF, 70°C | Fe(III)-triazole complex |
-
Significance : Metal complexes often exhibit enhanced anticancer or antimicrobial activity compared to the parent compound .
Functionalization via Cross-Coupling Reactions
The indole and phenyl rings undergo palladium-catalyzed cross-coupling for structural diversification.
| Reaction | Catalysts/Reagents | Products | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-modified derivatives | |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino-substituted analogs |
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Impact : Biaryl derivatives show improved binding to kinase targets in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and indole structures exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacteria and fungi. Studies have shown that similar triazole derivatives possess antibacterial activity comparable to standard antibiotics like norfloxacin .
Anticancer Properties
The indole moiety is well-documented for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. Compounds with similar structures have demonstrated significant cytotoxicity, with growth inhibition values (GI50) ranging from 1.20 to 1.80 µM against cancer cells . The incorporation of the triazole ring may contribute to the compound's ability to interfere with cancer cell signaling pathways.
Anticonvulsant Activity
Some derivatives of triazoles have been studied for their anticonvulsant effects. Given the structural similarities, it is plausible that 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide may also exhibit such properties. Research into related compounds has shown promising results in reducing seizure activity in animal models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of “2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs are compared below based on substituents, biological activity, and physicochemical properties.
Notes:
- VUAA1 : A well-characterized agonist of insect Orco receptors, widely used in olfactory studies . Replacing its 3-pyridinyl group with indol-3-yl may enhance aromatic interactions but increase steric hindrance.
- OLC15 : Antagonizes Orco by substituting 3-pyridinyl with 2-pyridinyl and replacing ethylphenyl with bulkier butylphenyl . This highlights the sensitivity of activity to substituent position and size.
Key Observations :
- Target Compound : Synthesis details are unavailable, but analogous reactions (e.g., 1,3-dipolar cycloaddition for triazoles ) may apply.
- VUAA1 : Stored in DMSO for experimental use, indicating moderate hydrophobicity .
- Pyridinyl/Allyl Derivatives () : Higher melting points (161–184°C) suggest crystalline stability, influenced by hydrogen bonding from pyridine/amide groups .
VUAA1 and Orco Agonism
VUAA1 activates Orco channels in Drosophila melanogaster and other insects, making it a tool for studying olfactory signal transduction . Its 3-pyridinyl group likely interacts with hydrophobic pockets in the Orco binding site, while the ethylphenyl group enhances membrane permeability .
Antagonism in OLC15
OLC15’s 2-pyridinyl and 4-butylphenyl groups disrupt Orco activation, suggesting steric or electronic incompatibility with agonist binding . This underscores the importance of substituent orientation.
Hypothetical Activity of the Target Compound
The indol-3-yl group’s larger aromatic surface may either enhance binding (via π-π interactions) or hinder it (via steric effects). Indole’s hydrogen-bonding capability could also alter receptor affinity compared to pyridinyl analogs.
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes an indole moiety linked to a triazole ring via a thioether bond. This unique structure is believed to contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 373.46 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole and triazole components are known for their ability to bind to enzymes and receptors, potentially modulating their activity. For example:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or microbial resistance.
- Receptor Interaction : It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies report IC50 values in the low micromolar range for several cancer types, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| MCF7 (breast cancer) | 3.7 |
| HeLa (cervical cancer) | 2.5 |
Case Studies
Several case studies have explored the anticancer potential of similar compounds:
- Study on Indole Derivatives : A study highlighted that indole-based compounds showed significant apoptosis induction in cancer cells through mitochondrial pathways.
- Triazole Compounds : Research indicated that triazole derivatives possess anti-Bcl-2 activity, which is crucial for promoting apoptosis in resistant cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship of the compound has been investigated to optimize its biological efficacy:
- Substituent Effects : Variations in the ethyl groups and modifications on the indole or triazole rings have been shown to enhance activity.
- Thioether Linkage : The presence of the thioether bond is critical for maintaining the structural integrity necessary for biological interactions.
Q & A
Basic Questions
Q. What established synthetic routes are available for 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide, and which parameters critically influence reaction yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a triazole-thione intermediate with a chloroacetamide derivative. Key steps include refluxing in ethanol with aqueous KOH, followed by precipitation in water and recrystallization from ethanol. Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of triazole-thione to chloroacetamide), reaction time (1–3 hours under reflux), and solvent polarity for optimal solubility . Purity is enhanced by recrystallization in ethanol or acetonitrile .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the indole NH proton (~12 ppm) and triazole ring protons (7.5–8.5 ppm). High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) assesses purity (>95%). Mass spectrometry (ESI-MS) verifies molecular weight, with expected [M+H]⁺ peaks matching theoretical values .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with soap and water. Store at 2–8°C in sealed glass containers to prevent degradation .
Advanced Research Questions
Q. How can synthesis be optimized to improve purity and scalability for in vivo studies?
- Methodological Answer : Replace ethanol with dimethylformamide (DMF) to enhance solubility of hydrophobic intermediates. Implement column chromatography (silica gel, ethyl acetate/hexane) for purification. Scalability can be tested using flow chemistry setups to maintain consistent temperature and mixing . Monitor reaction progress via Thin-Layer Chromatography (TLC) to minimize byproducts .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolism. Use LC-MS/MS to quantify plasma concentrations and identify metabolites. Compare in vitro receptor activation (e.g., calcium imaging in heterologous cells) with in vivo behavioral assays (e.g., insect oviposition assays) . Adjust dosing regimens based on half-life calculations .
Q. How does modifying indole or triazole substituents affect biological activity?
- Methodological Answer : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on the indole ring to test steric and electronic effects. Evaluate anti-exudative or olfactory receptor activation via dose-response curves (IC₅₀/EC₅₀). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like Orco channels .
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to study interactions with olfactory receptor subunits. Combine quantum mechanical calculations (DFT) to map electron density around the triazole-thio group. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .
Q. What experimental approaches study the compound’s interaction with olfactory receptor subunits?
- Methodological Answer : Use heterologous expression systems (e.g., HEK293 cells co-expressing Orco and OR subunits). Measure cation influx via patch-clamp electrophysiology upon exposure to the compound (10–100 µM). Compare results with positive controls like VUAA1 . For in situ validation, employ RNAi knockdown in model insects (e.g., Drosophila melanogaster) to assess behavioral changes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
